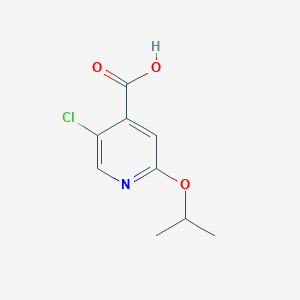

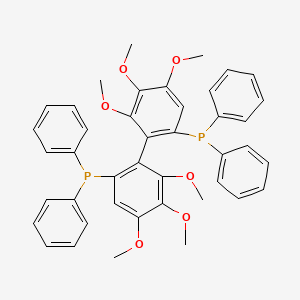

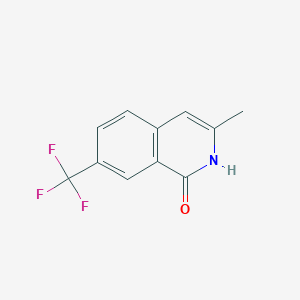

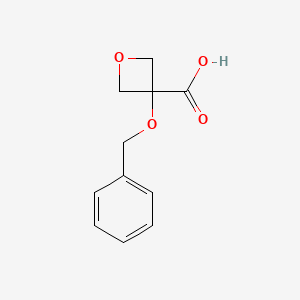

(S)-(4,4',5,5',6,6'-六甲氧基联苯-2,2'-二基)双(二苯基膦)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diphenylphosphine is a phosphine ligand used in inorganic and organometallic chemistry . It’s a component of several well-known homogeneous transition metal catalysts . Bis(diphenylphosphino)methane (dppm), is an organophosphorus compound with the formula CH2(PPh2)2. It’s a white, crystalline powder used as a chelating ligand .

Synthesis Analysis

The synthesis of related compounds like 1,4-bis(diphenylphosphanyl) tetrasulfide involves electrochemical oxidation of diphenyldithiophosphinic acid .Molecular Structure Analysis

The molecular structure of related compounds like 1,4-Bis(diphenylphosphino)butane has a formula of C28H28P2 and a molecular weight of 426.4694 .Chemical Reactions Analysis

Diphenylphosphine and its derivatives are known to participate in various chemical reactions. For instance, they are used in Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis

Diphenylphosphine is a liquid at room temperature with a refractive index of n20/D 1.625 (lit.) and a boiling point of 280 °C (lit.). It has a density of 1.07 g/mL at 25 °C (lit.) .科学研究应用

有机合成中的催化不对称性

手性轴烯二膦配体的应用一个关键领域,包括与(S)-(4,4',5,5',6,6'-六甲氧基联苯-2,2'-二基)双(二苯基膦)类似的化合物,在于催化不对称反应。这些配体已被证明在铜催化的不对称共轭加成中是有效的,展示了它们在二烷基锌加成到烯酮和二烯酮中实现高区域选择性和对映选择性方面的效用。这包括具有挑战性的空间位阻迈克尔受体,据报道,其对映选择性高达 97% ee,凸显了它们在精确创建手性分子的潜力 (Morin 等人,2015)。

氢化工艺的进展

新型手性二膦配体的合成导致不对称催化氢化反应取得重大进展。一种这样的配体由与(S)-(4,4',5,5',6,6'-六甲氧基联苯-2,2'-二基)双(二苯基膦)结构类似的化合物合成,证明了其在钌催化的 β-酮酯和特定酸的不对称氢化中的有效性,实现了高对映选择性(高达 99.5% ee)(Pai 等人,2002)。

在环异构化反应中的作用

手性轴烯二膦配体在金催化的 1,6-烯炔环异构化中也显示了它们的价值。对 [(二膦)Au2Cl2]配合物的研究揭示了一个主导性的电子效应,其中更富电子的膦,类似于所讨论的配体,促进了更大的对映选择性,强调了配体设计在催化效率中的重要性 (Barreiro 等人,2014)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

[2-(6-diphenylphosphanyl-2,3,4-trimethoxyphenyl)-3,4,5-trimethoxyphenyl]-diphenylphosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H40O6P2/c1-43-33-27-35(49(29-19-11-7-12-20-29)30-21-13-8-14-22-30)37(41(47-5)39(33)45-3)38-36(28-34(44-2)40(46-4)42(38)48-6)50(31-23-15-9-16-24-31)32-25-17-10-18-26-32/h7-28H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTHLSFAUKKSGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1OC)OC)C2=C(C=C(C(=C2OC)OC)OC)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H40O6P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6316394.png)